REACTION_CXSMILES
|
[Mg].BrC(Br)C.C(Cl)(C)C.Br[C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1.[CH2:17]([N:24]1[CH2:29][CH2:28][C:27](=[O:30])[CH2:26][CH2:25]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O1CCCC1.C(Cl)(Cl)Cl.O.CO.CCOCC>[CH2:17]([N:24]1[CH2:29][CH2:28][C:27]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)([OH:30])[CH2:26][CH2:25]1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
|
Quantity
|
17.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then refluxed for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered over Celite
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with water (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (Alox neutral) with 5% methanol in chloroform
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(O)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |